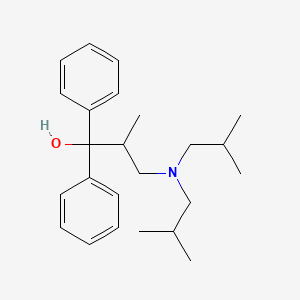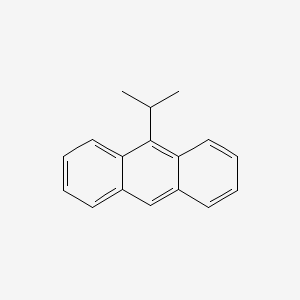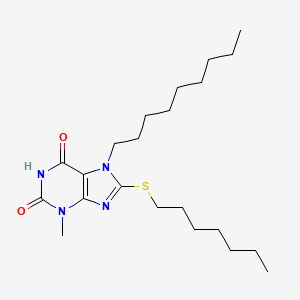
2,2,7,7-Tetramethyloctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyloctanedioic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid, characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon chain. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched. The compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the oxidation of 2,2,7,7-tetramethyloctane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation. This method uses catalysts like platinum or palladium to enhance the efficiency of the oxidation reaction. The process is designed to maximize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,7,7-Tetramethyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acidic or basic catalysts.
Major Products:
Oxidation: Higher oxidation state products.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetramethyloctanedioic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,7,7-Tetramethyloctanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Adipic acid (Hexanedioic acid): A linear dicarboxylic acid with six carbon atoms.
Pimelic acid (Heptanedioic acid): A linear dicarboxylic acid with seven carbon atoms.
Suberic acid (Octanedioic acid): A linear dicarboxylic acid with eight carbon atoms.
Uniqueness: 2,2,7,7-Tetramethyloctanedioic acid is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear counterparts. The presence of four methyl groups enhances its steric hindrance and influences its reactivity and interactions with other molecules .
Eigenschaften
| 16386-99-5 | |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,9(13)14)7-5-6-8-12(3,4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HTGDDXZLPDBWRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCC(C)(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)


![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)






